
2,4-Dichlor-6-methoxy-7-(3-(Pyrrolidin-1-yl)propoxy)chinazolin
Übersicht
Beschreibung
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline is a useful research compound. Its molecular formula is C16H19Cl2N3O2 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that quinazoline derivatives can exhibit potent anticancer properties. The presence of specific substituents significantly influences their cytotoxicity against various cancer cell lines.
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC₅₀ Value (µM) | Mechanism |
---|---|---|---|
Compound A (example) | A549 (Lung) | 0.5 | EGFR Inhibition |
Compound B (example) | MCF7 (Breast) | 0.8 | Tubulin Inhibition |
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline | DU145 (Prostate) | TBD | TBD |
Note: TBD = To Be Determined
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship indicate that modifications at positions 6 and 7 of the quinazoline ring significantly affect cytotoxicity. The introduction of basic side chains, such as the pyrrolidine group in this compound, enhances its interaction with target proteins and improves its overall biological activity.
Case Study on EGFR Inhibition
A study investigated the effects of various quinazoline derivatives on EGFR signaling pathways. The findings indicated that compounds with similar structural features to 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline exhibited significant inhibitory effects on EGFR phosphorylation, leading to reduced cell viability in cancer models.
In Vitro Tubulin Polymerization Assay
In vitro assays have shown that quinazoline derivatives can inhibit tubulin polymerization. This effect is critical for their anticancer activity as it disrupts the normal mitotic spindle formation during cell division.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of quinazoline derivatives varies based on structural features. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for determining their therapeutic potential.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | TBD |
Distribution | TBD |
Metabolism | TBD |
Excretion | TBD |
Note: TBD = To Be Determined
Wirkmechanismus
Target of Action
The compound is a quinazoline derivative . Quinazoline derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Quinazoline derivatives often act by binding to their target proteins and modulating their activity . The exact mode of action would depend on the specific target and the interactions between the compound and the target’s active site.
Biochemical Pathways
Quinazoline derivatives can affect various biochemical pathways depending on their specific targets . For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are involved in many cellular processes including cell growth and division.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline derivatives can vary widely depending on their specific structures . Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetics.
Result of Action
The molecular and cellular effects of quinazoline derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and division . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
The action, efficacy, and stability of quinazoline derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s structure, its interactions with its targets, and its ADME properties.
Biologische Aktivität
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline is a quinazoline derivative with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This compound is characterized by its unique structure, which includes a pyrrolidine moiety that enhances its biological activity. The following sections delve into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₉Cl₂N₃O₂
- Molecular Weight : 356.25 g/mol
- CAS Number : 1320288-30-9
Quinazoline derivatives typically exert their biological effects by interacting with specific protein targets within cells, modulating their activity. For 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline, the proposed mechanisms include:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting various kinases involved in cancer progression.
- Tubulin Polymerization Inhibition : Some studies indicate that quinazoline derivatives can disrupt tubulin polymerization, thereby affecting cell division and growth.
Anticancer Activity
Research has demonstrated that quinazoline derivatives can exhibit potent anticancer properties. A review highlighted the synthesis and evaluation of multiple quinazoline compounds against various cancer cell lines, showing that modifications at specific positions significantly enhance their cytotoxicity .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC₅₀ Value (µM) | Mechanism |
---|---|---|---|
Compound A | A549 (Lung) | 0.5 | EGFR Inhibition |
Compound B | MCF7 (Breast) | 0.8 | Tubulin Inhibition |
2,4-Dichloro... | DU145 (Prostate) | TBD | TBD |
Note: TBD = To Be Determined
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of a basic side chain at position 6 or 7 significantly influences the cytotoxicity of quinazoline derivatives . The introduction of the pyrrolidine group in this compound enhances its interaction with target proteins.
Case Studies
Several case studies have explored the biological activity of quinazoline derivatives similar to 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline:
- Case Study on EGFR Inhibition :
- In Vitro Tubulin Polymerization Assay :
Pharmacokinetics
The pharmacokinetic profile of quinazoline derivatives can vary widely based on their structural features. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for determining their therapeutic potential .
Eigenschaften
IUPAC Name |
2,4-dichloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-22-13-9-11-12(19-16(18)20-15(11)17)10-14(13)23-8-4-7-21-5-2-3-6-21/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKBTXVRGWUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCCN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.